molecular formula C54H50O8 B15244812 5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol

5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol

Cat. No.: B15244812
M. Wt: 827.0 g/mol
InChI Key: CEXVGDLGKOJDMY-CWKLFTOFSA-N
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Description

The compound 5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol is a complex organic molecule characterized by multiple phenolic and benzodioxin groups. This compound is notable for its intricate structure, which includes several prop-2-enyl (allyl) groups and hydroxyl functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of benzodioxin rings and the introduction of allyl groups. The synthetic route may start with the preparation of intermediate phenolic compounds, followed by their coupling through etherification reactions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The double bonds in the allyl groups can be reduced to form saturated hydrocarbons.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The presence of multiple hydroxyl groups allows it to form hydrogen bonds with biological molecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2R,3R)-3-[[2-(2-hydroxy-5-methylphenyl)-4-methylphenoxy]methyl]-7-methyl-5-(4-methylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-methylphenoxy)benzene-1,2-diol
  • 5-[(2R,3R)-3-[[2-(2-hydroxy-5-ethylphenyl)-4-ethylphenoxy]methyl]-7-ethyl-5-(4-ethylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-ethylphenoxy)benzene-1,2-diol

Uniqueness

The uniqueness of the compound lies in its specific arrangement of allyl groups and hydroxyl functionalities, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.

Properties

Molecular Formula

C54H50O8

Molecular Weight

827.0 g/mol

IUPAC Name

5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol

InChI

InChI=1S/C54H50O8/c1-6-11-35-16-22-41(23-17-35)59-48-33-40(32-46(56)52(48)57)53-51(34-58-47-27-21-38(14-9-4)29-44(47)43-28-37(13-8-3)20-26-45(43)55)62-54-49(30-39(15-10-5)31-50(54)61-53)60-42-24-18-36(12-7-2)19-25-42/h6-10,16-33,51,53,55-57H,1-5,11-15,34H2/t51-,53-/m1/s1

InChI Key

CEXVGDLGKOJDMY-CWKLFTOFSA-N

Isomeric SMILES

C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2O[C@@H]([C@H](O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C

Canonical SMILES

C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2OC(C(O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C

Origin of Product

United States

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